molecular formula C14H26N2O3S B5606384 N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5606384
M. Wt: 302.44 g/mol
InChI Key: KTEVXYYOBASUCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential use in pain management and addiction treatment. This compound is a highly selective agonist of the delta-opioid receptor, which is a subtype of the opioid receptor family that has been implicated in mediating the analgesic and anti-addictive effects of opioids.

Mechanism of Action

N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide exerts its effects by binding to the delta-opioid receptor, which is a G protein-coupled receptor that is primarily located in the peripheral and central nervous systems. Activation of the delta-opioid receptor by this compound leads to the activation of downstream signaling pathways that ultimately result in the analgesic and anti-addictive effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, anti-addictive effects, antidepressant effects, and anti-inflammatory effects. This compound has also been shown to have a favorable pharmacokinetic profile, with a long half-life and low toxicity.

Advantages and Limitations for Lab Experiments

N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the delta-opioid receptor and its favorable pharmacokinetic profile. However, there are also some limitations to the use of this compound in lab experiments, including the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several potential future directions for research on N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of interest is the development of novel analogs of this compound that may have improved pharmacokinetic properties or higher selectivity for the delta-opioid receptor. Another area of interest is the investigation of the role of the delta-opioid receptor in various disease states, including pain, addiction, and depression. Finally, there is interest in exploring the potential use of this compound as a therapeutic agent in humans.

Synthesis Methods

The synthesis of N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide involves several steps, starting with the reaction of 1,3-cyclohexanedione with methylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the corresponding amine, which is then reacted with methylsulfonyl chloride to form the sulfonamide. The final step involves the reaction of the sulfonamide with piperidinecarboxylic acid to yield this compound.

Scientific Research Applications

N-(1-methylcyclohexyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been extensively studied for its potential use in pain management and addiction treatment. Studies have shown that this compound is a highly selective agonist of the delta-opioid receptor, which has been implicated in mediating the analgesic and anti-addictive effects of opioids. This compound has been shown to be effective in animal models of pain, addiction, and depression.

properties

IUPAC Name

N-(1-methylcyclohexyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-14(8-4-3-5-9-14)15-13(17)12-7-6-10-16(11-12)20(2,18)19/h12H,3-11H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEVXYYOBASUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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